Cas no 7597-67-3 (Methyl 2-(1-benzothiophen-3-yl)acetate)

Methyl 2-(1-benzothiophen-3-yl)acetate structure
7597-67-3 structure
Product Name:Methyl 2-(1-benzothiophen-3-yl)acetate
Numero CAS:7597-67-3
MF:C11H10O2S
MW:206.260901927948
CID:1776585
PubChem ID:238124
Update Time:2025-04-21

Methyl 2-(1-benzothiophen-3-yl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(1-benzothiophen-3-yl)acetate
    • benzo[b]thiophen-3-yl-acetic acid methyl ester
    • methyl benzo[b]thiophene-3-acetate
    • methyl 3-benzo&lt
    • b&gt
    • thienylacetate
    • SureCN543646
    • Methyl benzo[1,2,3]thiadiazole-7-carboxylate
    • AC1L4572
    • methyl benzo-1,2,3-thiadiazole-7-carboxylate
    • benzo[1,2,3]thiadiazole-7-carboxylic acid methtyl ester
    • Methyl 2-(benzo[b]thiophen-3-yl)acetate
    • benzo[1,2,3]thiadiazole-7-carboxylic acid methyl ester
    • benzo-1,2,3-thiadiazole-7-carboxylic acid methyl ester
    • methyl benzo[b]thiophen-3-ylacetate
    • Methyl-1,2,3-Benzothiadiazol-7-carboxylat
    • methyl 1-benzothiophene-3-acetate
    • benzo-1,2,3-thiadiazole-7-carboxylic acid met
    • methyl 3-benzo< b> thienylacetate
    • NSC-42319
    • SCHEMBL1470493
    • 7597-67-3
    • ODKSYEYDLVKYNI-UHFFFAOYSA-N
    • methyl benz[b]thiophen-3-ylacetate
    • Methyl (1-benzothiophen-3-yl)acetate
    • methyl benzothiophene-3-acetate
    • DTXSID10997331
    • DB-351758
    • NSC42319
    • Inchi: 1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3
    • Chiave InChI: ODKSYEYDLVKYNI-UHFFFAOYSA-N
    • Sorrisi: S1C=C(CC(=O)OC)C2C=CC=CC1=2

Proprietà calcolate

  • Massa esatta: 206.0402
  • Massa monoisotopica: 206.04015073g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 217
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 54.5Ų

Proprietà sperimentali

  • PSA: 26.3
  • LogP: 2.61680
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.